

UMM-766: Overcoming Cidofovir Resistance in Cytomegalovirus (CMV)

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Compound of Interest		
Compound Name:	UMM-766	
Cat. No.:	B8545543	Get Quote

This guide provides a comparative analysis of **UMM-766** and cidofovir, focusing on their efficacy against cidofovir-resistant viral strains. The data presented is synthesized from key preclinical studies, offering researchers and drug development professionals an objective overview supported by experimental evidence.

Executive Summary

Cidofovir (CDV) is an essential antiviral agent used to treat cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. However, its efficacy is limited by the emergence of drug-resistant viral strains, which typically arise from mutations in the viral UL97 phosphotransferase, an enzyme critical for the initial phosphorylation and activation of cidofovir. **UMM-766**, a monophosphate prodrug of cidofovir, has been specifically designed to bypass this resistance mechanism. By delivering the already phosphorylated form of the drug into the cell, **UMM-766** demonstrates potent antiviral activity against both wild-type and cidofovir-resistant CMV strains.

Comparative Antiviral Activity and Cytotoxicity

Experimental data demonstrates that **UMM-766** maintains high potency against cidofovirresistant CMV, while cidofovir's efficacy is significantly diminished. The following tables summarize the 50% effective concentration (EC $_{50}$) and 50% cytotoxic concentration (CC $_{50}$) values obtained from in vitro assays.

Table 1: Antiviral Activity (EC50) of UMM-766 vs. Cidofovir against CMV Strains



Compound	Virus Strain	EC ₅₀ (μM)
Cidofovir	Wild-Type CMV (AD-169)	0.9
Cidofovir-Resistant CMV (C-R)	35.0	
UMM-766	Wild-Type CMV (AD-169)	0.4
Cidofovir-Resistant CMV (C-R)	0.5	

Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) in Human Fibroblasts

Compound	СС₅о (µМ)	Selectivity Index (Wild-Type) ¹	Selectivity Index (Resistant) ¹
Cidofovir	>100	>111	~2.9
UMM-766	>100	>250	>200

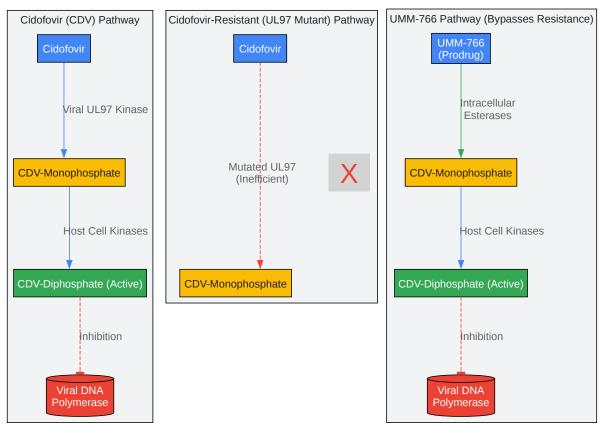
¹ Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for viral targets over host cells.

Mechanism of Action: Bypassing Resistance

Cidofovir resistance in CMV is primarily associated with mutations in the UL97 gene, which codes for a viral kinase responsible for the initial phosphorylation of the drug to cidofovir-monophosphate. Without this first step, the drug cannot be further converted by cellular enzymes into its active diphosphate form, which inhibits the viral DNA polymerase.

UMM-766 is an S-acyl-2-thioethyl (SATE) prodrug of cidofovir-monophosphate. This chemical modification allows it to enter the host cell and be cleaved by intracellular esterases, directly releasing cidofovir-monophosphate. This circumvents the need for the viral UL97 kinase, rendering resistance mutations in this gene ineffective.





Mechanism of Action: Cidofovir vs. UMM-766

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Caption: **UMM-766** bypasses the UL97 kinase step required for cidofovir activation.



Experimental Protocols

The data presented were generated using standard virological and toxicological assays.

Cells and Viruses

- Cells: Human foreskin fibroblasts (HFF) were used for propagating viral stocks and for conducting both antiviral and cytotoxicity assays.
- Viruses: The laboratory wild-type CMV strain AD-169 and a cidofovir-resistant strain (C-R), generated by serial passage of AD-169 in the presence of increasing concentrations of cidofovir, were used. The resistance-conferring mutation in the UL97 gene was confirmed by sequencing.

Antiviral Activity Assay (Plaque Reduction Assay)

The 50% effective concentration (EC₅₀) was determined using a plaque reduction assay.

- Cell Seeding: Confluent monolayers of HFF cells were seeded in 6-well plates.
- Infection: Cells were infected with CMV at a multiplicity of infection (MOI) sufficient to produce approximately 50-100 plaques per well.
- Compound Addition: After a 2-hour adsorption period, the viral inoculum was removed, and the cells were overlaid with a medium containing 0.5% agarose and serial dilutions of the test compounds (**UMM-766** or cidofovir).
- Incubation: Plates were incubated at 37°C for 7-10 days to allow for plaque formation.
- Quantification: Cells were fixed and stained with crystal violet. Plaques were counted visually, and the EC₅₀ value—the drug concentration required to reduce the number of plaques by 50% compared to untreated controls—was calculated using regression analysis.

Cytotoxicity Assay

The 50% cytotoxic concentration (CC₅₀) was determined to assess the compound's toxicity to the host cells.

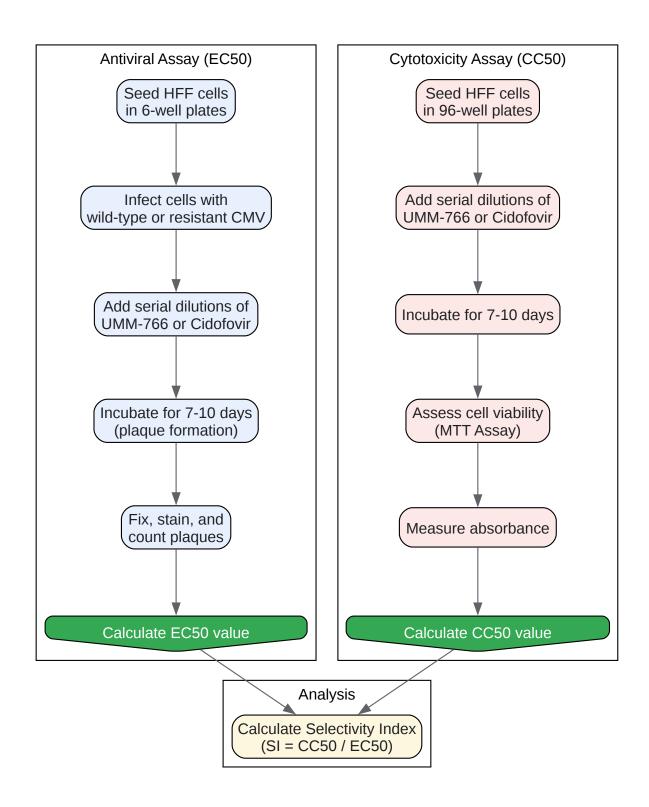






- Cell Seeding: Confluent HFF cells were seeded in 96-well plates.
- Compound Exposure: Cells were exposed to serial dilutions of the test compounds for a period matching the duration of the antiviral assay (7-10 days).
- Viability Assessment: Cell viability was measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. Viable cells reduce the yellow MTT to a purple formazan product.
- Quantification: The absorbance was read using a microplate reader. The CC₅₀ value—the
 drug concentration required to reduce cell viability by 50%—was calculated by comparing
 the absorbance in treated wells to that of untreated control wells.





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Caption: Experimental workflow for determining antiviral efficacy and cytotoxicity.



Conclusion

The preclinical data strongly indicate that **UMM-766** is a promising candidate for the treatment of cidofovir-resistant CMV infections. Its mechanism of action effectively circumvents the most common cause of resistance to its parent drug. The high selectivity index of **UMM-766** against the resistant strain, compared to the negligible selectivity of cidofovir, underscores its potential clinical utility. Further investigation, including in vivo efficacy and safety studies, is warranted to translate these findings into therapeutic applications.

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